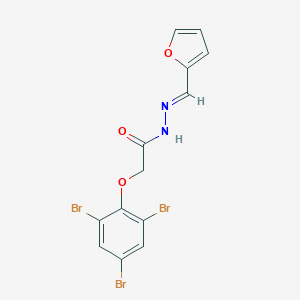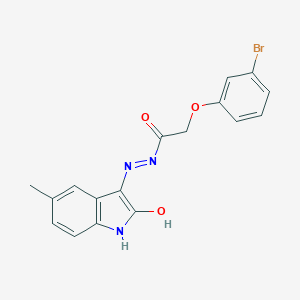
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE is a chemical compound with the molecular formula C21H30N2O3 and a molecular weight of 358.4745 g/mol . This compound is known for its unique structure, which includes a cyclododecylidenehydrazino group attached to a benzoate moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE typically involves the reaction of 4-aminobenzoic acid with cyclododecanone to form an intermediate, which is then reacted with methyl chloroformate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The cyclododecylidenehydrazino group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate specific signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
METHYL 4-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)BENZOATE can be compared with other similar compounds, such as:
Methyl 4-[(2-cyclododecylidenehydrazino)carbonyl]phenylacetate: This compound has a similar structure but with a phenylacetate moiety instead of a benzoate moiety.
Methyl 4-[(2-cyclododecylidenehydrazino)carbonyl]benzamide: This compound features a benzamide group instead of a benzoate group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C21H30N2O3 |
|---|---|
Poids moléculaire |
358.5g/mol |
Nom IUPAC |
methyl 4-[(cyclododecylideneamino)carbamoyl]benzoate |
InChI |
InChI=1S/C21H30N2O3/c1-26-21(25)18-15-13-17(14-16-18)20(24)23-22-19-11-9-7-5-3-2-4-6-8-10-12-19/h13-16H,2-12H2,1H3,(H,23,24) |
Clé InChI |
FOZPSTDGICDVSJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NN=C2CCCCCCCCCCC2 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)NN=C2CCCCCCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-iodophenyl)acetamide](/img/structure/B390589.png)


![4'-Methyl[1,1'-biphenyl]-4-yl 2-methoxybenzoate](/img/structure/B390592.png)

![2-Methoxy-4-{[(3-methoxybenzoyl)oxy]methyl}phenyl 3-methoxybenzoate](/img/structure/B390596.png)



![methyl 4-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)benzoate](/img/structure/B390608.png)


![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390618.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B390619.png)
